4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Description

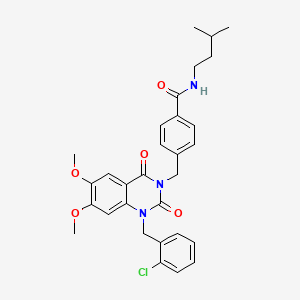

The compound 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a quinazoline-dione derivative featuring a 2-chlorobenzyl substituent at position 1, a dimethoxy-substituted quinazoline core, and an N-isopentylbenzamide side chain. Its molecular formula is C₃₃H₃₃ClN₄O₅ (calculated molecular weight: 625.1 g/mol).

Properties

IUPAC Name |

4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O5/c1-19(2)13-14-32-28(35)21-11-9-20(10-12-21)17-34-29(36)23-15-26(38-3)27(39-4)16-25(23)33(30(34)37)18-22-7-5-6-8-24(22)31/h5-12,15-16,19H,13-14,17-18H2,1-4H3,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAHVZKBUOTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the 2-chlorobenzyl Group: This step involves the alkylation of the quinazolinone core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with N-isopentylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy, such as cancer and inflammatory diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Modifications

The quinazoline-dione scaffold is conserved across related compounds. Key variations occur in the substituents at positions 1 (benzyl derivatives) and the amide side chain.

Table 1: Structural Comparison of Quinazoline-Dione Derivatives

*Estimated using analogous substituent contributions.

Key Observations:

Pharmacokinetic and Binding Property Trends

Lipophilicity and Solubility

- logP: The target compound’s logP (~6.2) is higher than analogues with N-phenyl groups (logP = 5.33), aligning with the isopentyl chain’s hydrophobicity.

- Hydrogen Bonding : The N-phenyl analogues (e.g., compound from ) have a polar surface area (PSA) of ~69.6 Ų, whereas the target compound’s PSA is likely lower due to the isopentyl group, further reducing solubility.

Steric and Electronic Effects

- 2-Chlorobenzyl vs. 2-Methylbenzyl: Chlorine’s smaller van der Waals radius (1.8 Å vs.

- Benzyl vs. Substituted Benzyl : Unsubstituted benzyl derivatives (e.g., ) lack the electronic modulation seen in chloro- or methyl-substituted variants, which may limit target selectivity.

Biological Activity

The compound 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a quinazolinone derivative known for its potential biological activities. This compound integrates a quinazolinone core, which has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties. The structural features of this compound suggest significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 536.03 g/mol. The IUPAC name reflects its complex structure, which includes a chlorobenzyl group and an isopentylbenzamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C30H32ClN3O5 |

| Molecular Weight | 536.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1185015-46-6 |

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors. The quinazolinone core is known to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies suggest that similar compounds exhibit selective COX-II inhibition, which is desirable for reducing inflammation without affecting COX-I activity.

- Receptor Interaction: The benzamide moiety can enhance binding affinity to biological receptors, potentially leading to improved therapeutic efficacy.

In Vitro Studies

Research has shown that derivatives of quinazolinone exhibit significant biological activities:

- Anti-inflammatory Activity: Compounds with similar structures have demonstrated potent COX-II inhibitory effects. For instance, studies report IC50 values for COX-II inhibition ranging from 0.52 to 22.25 μM . The selectivity index (S.I.) indicates that these compounds preferentially inhibit COX-II over COX-I.

- Anticancer Activity: Quinazolinones have been investigated for their potential anticancer properties. Some studies suggest that they can induce apoptosis in cancer cell lines by targeting specific signaling pathways.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

- Animal Models: Research involving animal models has shown that similar compounds can reduce tumor growth and exhibit anti-inflammatory effects comparable to standard treatments like Celecoxib .

Case Studies

Several case studies highlight the biological activity of quinazolinone derivatives:

-

Case Study on COX Inhibition:

- A study evaluated the anti-inflammatory effects of a series of quinazolinone derivatives in rat models. The best-performing compound exhibited a significant reduction in paw edema compared to the control group.

-

Case Study on Anticancer Effects:

- Another study investigated the effects of a related compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.